molecular formula C8H8N4O3S B13102701 4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide

4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide

Katalognummer: B13102701
Molekulargewicht: 240.24 g/mol
InChI-Schlüssel: TWCPEXSCWIGBNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the 1,2,4-oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide typically involves the reaction of an amidoxime with an appropriate sulfonamide precursor. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, such as nitro compounds.

    Reduction: Reduction reactions can convert nitro derivatives back to amino groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazoles, sulfonamides, and their derivatives, which can be further utilized in different applications.

Wirkmechanismus

The mechanism of action of 4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit the activity of enzymes or proteins essential for the survival of pathogens. For example, it may act as an inhibitor of bacterial enzymes, disrupting their metabolic processes and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide is unique due to its combination of the oxadiazole ring with a sulfonamide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a variety of applications in different fields.

Eigenschaften

Molekularformel

C8H8N4O3S

Molekulargewicht

240.24 g/mol

IUPAC-Name

4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C8H8N4O3S/c9-6-1-3-7(4-2-6)16(13,14)12-8-10-5-15-11-8/h1-5H,9H2,(H,11,12)

InChI-Schlüssel

TWCPEXSCWIGBNS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NOC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.